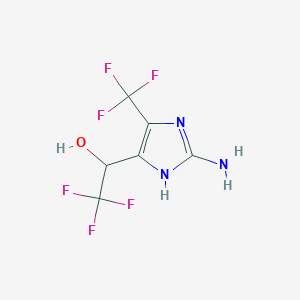

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol is a compound that features both an imidazole ring and a trifluoromethyl group. This combination of functional groups imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of trifluoromethylated ketones with amines under specific conditions. For instance, trifluoromethylated ketones can be added dropwise to a solution of 2,6-diaminopyridine in methanol at 0°C, followed by heating under reflux for 24 hours . This method allows for the formation of the desired imidazole derivative with high specificity.

Chemical Reactions Analysis

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.

Mechanism of Action

The mechanism by which 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active sites of enzymes or receptors .

Comparison with Similar Compounds

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol can be compared with other trifluoromethyl-containing compounds such as:

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: This compound also features a trifluoromethyl group but has a different heterocyclic ring structure, leading to distinct chemical and biological properties.

Trifluoromethylated ketones: These compounds are precursors in the synthesis of various fluorinated derivatives and have applications in organic synthesis.

The uniqueness of this compound lies in its combination of an imidazole ring and a trifluoromethyl group, which imparts a unique set of chemical and physical properties that are valuable in multiple fields of research and industry.

Biological Activity

1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C6H3F6N3O

- Molecular Weight : 247.098 g/mol

- CAS Number : 1021875-65-9

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in cancer therapy and as an antimicrobial agent. The trifluoromethyl and imidazole moieties contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with imidazole rings can exhibit anticancer properties. For example, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation.

Case Study : A study demonstrated that a related imidazole derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The mechanism involved the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that imidazole derivatives can inhibit the growth of various pathogens by disrupting cellular processes.

Data Table: Antimicrobial Efficacy

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors for various enzymes involved in cellular metabolism.

- Interaction with Cellular Receptors : The trifluoromethyl group may enhance binding affinity to specific receptors, potentially modulating signal transduction pathways linked to cell growth and survival.

Properties

Molecular Formula |

C6H5F6N3O |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

1-[2-amino-4-(trifluoromethyl)-1H-imidazol-5-yl]-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C6H5F6N3O/c7-5(8,9)2-1(14-4(13)15-2)3(16)6(10,11)12/h3,16H,(H3,13,14,15) |

InChI Key |

ZFYGWMGIWKVLRD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N1)N)C(F)(F)F)C(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.